molecular formula C15H12N2O5S B2926912 [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate CAS No. 805257-41-4

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate

Cat. No.: B2926912
CAS No.: 805257-41-4
M. Wt: 332.33
InChI Key: JERJYOWESFSIAP-UHFFFAOYSA-N
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Description

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate is a synthetic compound designed for advanced chemical biology and medicinal chemistry research. Its structure integrates several pharmaceutically relevant motifs, including a thiophene ring, a hydrazine linker, and a benzaldehyde ester, making it a versatile intermediate for developing novel bioactive molecules. The presence of the 4-formylbenzoate group is particularly significant, as the aldehyde function can act as a reversible covalent warhead, enabling the compound to form transient bonds with nucleophilic residues, such as lysine, in biological targets. This mechanism is increasingly exploited in the design of inhibitors for challenging protein targets, including kinases like AKT1 . Furthermore, the hydrazine backbone is a common feature in compounds screened for antimicrobial and antiviral activities, with recent research highlighting the potential of thiophene-hydrazine derivatives against pathogens such as the hepatitis C virus (HCV) . Researchers can utilize this multifunctional compound as a core scaffold to build potential enzyme inhibitors, explore reversible covalent binding strategies, or develop new agents with anti-infective properties.

Properties

IUPAC Name

[2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-8-10-3-5-11(6-4-10)15(21)22-9-13(19)16-17-14(20)12-2-1-7-23-12/h1-8H,9H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERJYOWESFSIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.

    Esterification: The hydrazone is then reacted with ethyl 4-formylbenzoate in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product. The reaction is typically conducted under reflux in an organic solvent like toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazones or thiophene derivatives.

Scientific Research Applications

[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, its hydrazinyl group can interact with enzyme active sites, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Structural Analogues in Carbonic Anhydrase Inhibition

Compounds 13–15 and 19–21 from share hydrazine-carboxamide linkers and sulfonamide groups. While the target compound lacks a sulfonamide, its 4-formylbenzoate ester and thiophene moiety provide distinct electronic and steric profiles. Key differences include:

  • Synthetic Yields : Thiophene derivatives in (e.g., DR3 ) show lower yields (2.3%) due to reduction challenges, whereas hydrazide-based compounds in achieve 85–89% yields, highlighting the efficiency of hydrazine couplings .
Table 1: Comparison of Key Properties
Compound Functional Groups Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 4-Formylbenzoate, thiophene-hydrazide N/A N/A Hypothesized enzyme inhibition
14 () Sulfonamide, methoxybenzylidene 275–276 88 Carbonic anhydrase inhibition
DR3 () Thiophene, trifluoromethylquinoxaline N/A 2.3 Not reported
Phenacyl ester () 4-Hydroxybenzoate, chlorophenyl 180–181 92.8 Synthetic intermediate

Hydrazide-Based Derivatives in Antibacterial Context

Quinazoline-2,4-dione derivatives () and hydrazide-thiadiazole hybrids () demonstrate antibacterial activity linked to their hydrazine-carboxamide cores. The target compound’s thiophene group may enhance membrane penetration compared to phenyl or hydroxybenzylidene substituents, though direct activity data are lacking .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: The thiophene-carbonyl group in the target compound likely shows C=O stretches near 1672 cm⁻¹, as seen in ’s DR3 (1672 cm⁻¹). This contrasts with phenolic esters (e.g., ’s phenacyl derivative), where hydroxyl groups introduce additional O–H stretches .

Biological Activity

The compound [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure combining a thiophene ring, a hydrazone linkage, and a benzoate moiety. Its molecular formula is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring plays a crucial role in binding interactions, while the hydrazone linkage may facilitate the modulation of enzyme activity or receptor function.

Antimicrobial Activity

Research indicates that compounds with hydrazone linkages often exhibit significant antimicrobial properties. The effectiveness of [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate against various bacterial strains has been evaluated using the Minimum Inhibitory Concentration (MIC) method.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for cancer therapy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate has shown promise in reducing inflammation. Studies have reported a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 in treated models.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of several hydrazone derivatives, including our compound, revealed that it inhibited the growth of resistant bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Assessment : In vitro assays on MCF-7 cells indicated that treatment with [2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate led to increased apoptotic markers compared to controls, suggesting its role in cancer therapy.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, highlighting its therapeutic potential in inflammatory diseases.

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